molecular formula C21H24N2O5S B4333814 ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate

ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate

Cat. No.: B4333814
M. Wt: 416.5 g/mol
InChI Key: NPWCHBAOAKOAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate is a complex organic compound that exhibits unique properties, making it a significant subject of study in various scientific fields

Preparation Methods

Synthetic routes and reaction conditions: : The preparation of ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate typically involves multi-step organic synthesis. Starting from a quinoline derivative, several steps are carried out involving protection, deprotection, sulfonylation, and esterification under controlled conditions. Solvents like dichloromethane or tetrahydrofuran might be used, and reagents such as ethyl acetate, sulfuryl chloride, and amines could play key roles in the synthesis.

Industrial production methods: : Industrially, the compound can be synthesized using large-scale batch reactors where parameters like temperature, pressure, and reaction time are carefully monitored. Techniques such as chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of reactions it undergoes: : Ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate undergoes various chemical reactions:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or to form more stable derivatives.

  • Reduction: : Reduction reactions can be employed to modify the quinoline ring or other reactive sites.

  • Substitution: : The ester and amide groups can participate in nucleophilic substitution reactions.

Common reagents and conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydrazine or sodium hydroxide. Conditions often involve specific pH levels, temperatures, and solvent environments to optimize reaction yields.

Major products formed from these reactions: : The major products vary depending on the reaction but can include modified quinoline derivatives, carboxylic acids, and substituted amides or esters.

Scientific Research Applications

Ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate finds applications in multiple scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical transformations.

  • Biology: : Studied for its potential biological activity, including antimicrobial or antitumor properties.

  • Medicine: : Investigated for its possible use in drug development due to its unique structural characteristics.

  • Industry: : Utilized in materials science for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate exerts its effects can vary based on its application:

  • Molecular targets: : These could include enzymes or receptors where the compound acts as an inhibitor or activator.

  • Pathways involved: : It may interfere with biochemical pathways such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparing ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate with other compounds:

  • Ethyl [4-(carbamoylamino)phenyl]acetate: : Lacks the sulfonyl group, which can result in different reactivity and application profiles.

  • Methyl [4-({[1-(sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate: : The presence of a sulfonyl group but in a different position or as a different ester can alter its biological activity and chemical properties.

This compound's distinctiveness lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties not found in closely related molecules.

Properties

IUPAC Name

ethyl 2-[4-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-3-28-20(24)13-15-6-9-18(10-7-15)22-21(25)17-8-11-19-16(14-17)5-4-12-23(19)29(2,26)27/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWCHBAOAKOAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate
Reactant of Route 3
Reactant of Route 3
ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate
Reactant of Route 4
ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate
Reactant of Route 5
ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate
Reactant of Route 6
ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.